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molecular formula C13H11BClFO3 B8452593 (2-Chloro-3'-fluoro-5-methoxy-[1,1'-biphenyl]-4-yl)boronic acid

(2-Chloro-3'-fluoro-5-methoxy-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No. B8452593
M. Wt: 280.49 g/mol
InChI Key: IRWCJFSLHBVKOW-UHFFFAOYSA-N
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Patent
US09012443B2

Procedure details

A round-bottom flask was charged with 2-chloro-3′-fluoro-4-iodo-5-methoxy-1,1′-biphenyl (1.68 g, 4.63 mmol), triisopropyl borate (1.399 ml, 6.02 mmol), and THF (23.17 ml). The flask was cooled in a dry ice-acetone bath for 10 min, then n-butyllithium (2.5 M in hexane) (2.409 ml, 6.02 mmol) was added drop wise over 1 min. After 40 min, a solution of 2 N aq. NaOH (25 mL) was added. The resulting biphasic mixture was stirred for 10 min, and then partitioned between water and ether. The layers were separated, and the ethereal layer was extracted with water (2×). The combined aq. extracts were washed with ether, and the ethereal layer was back-extracted with water. The combined aq. layers were acidified with 3N aq. HCl (50 mL), and the aq. mixture was extracted with DCM (3×). The combined DCM-layers were dried over sodium sulfate, filtered, and concentrated to give (2-chloro-3′-fluoro-5-methoxy-[1,1′-biphenyl]-4-yl)boronic acid (0.859 g, 3.06 mmol, 66.1% yield) as an oily solid. m/z (ESI) 281.1 (M+H)+.
Name
2-chloro-3′-fluoro-4-iodo-5-methoxy-1,1′-biphenyl
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
1.399 mL
Type
reactant
Reaction Step One
Name
Quantity
23.17 mL
Type
solvent
Reaction Step One
Quantity
2.409 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](I)[C:5]([O:9][CH3:10])=[CH:4][C:3]=1[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[CH:12]=1.[B:18](OC(C)C)([O:23]C(C)C)[O:19]C(C)C.C([Li])CCC.[OH-].[Na+]>C1COCC1>[Cl:1][C:2]1[CH:7]=[C:6]([B:18]([OH:23])[OH:19])[C:5]([O:9][CH3:10])=[CH:4][C:3]=1[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[CH:12]=1 |f:3.4|

Inputs

Step One
Name
2-chloro-3′-fluoro-4-iodo-5-methoxy-1,1′-biphenyl
Quantity
1.68 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)I)OC)C1=CC(=CC=C1)F
Name
Quantity
1.399 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
23.17 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.409 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting biphasic mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in a dry ice-acetone bath for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
partitioned between water and ether
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the ethereal layer was extracted with water (2×)
WASH
Type
WASH
Details
The combined aq. extracts were washed with ether
EXTRACTION
Type
EXTRACTION
Details
the ethereal layer was back-extracted with water
EXTRACTION
Type
EXTRACTION
Details
the aq. mixture was extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined DCM-layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)B(O)O)OC)C1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.06 mmol
AMOUNT: MASS 0.859 g
YIELD: PERCENTYIELD 66.1%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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